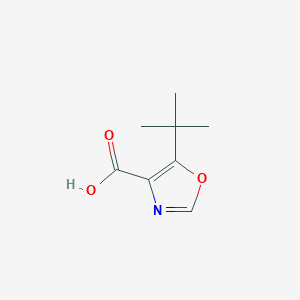

5-Tert-butyl-1,3-oxazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-8(2,3)6-5(7(10)11)9-4-12-6/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFUUADBHFEUFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001247817 | |

| Record name | 5-(1,1-Dimethylethyl)-4-oxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-34-6 | |

| Record name | 5-(1,1-Dimethylethyl)-4-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylethyl)-4-oxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-tert-butyl-oxazole-4-carboxylic Acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-tert-butyl-oxazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity

5-tert-butyl-oxazole-4-carboxylic acid is a heterocyclic organic compound. The structure consists of a five-membered oxazole ring substituted with a tert-butyl group at position 5 and a carboxylic acid group at position 4.

| Identifier | Value |

| IUPAC Name | 5-(tert-butyl)-1,3-oxazole-4-carboxylic acid |

| CAS Number | 914637-34-6[1][2] |

| Molecular Formula | C₈H₁₁NO₃[1][3] |

| Molecular Weight | 169.18 g/mol [1] |

| Canonical SMILES | CC(C)(C)C1=C(N=CO1)C(=O)O[3] |

| InChI Key | ZCFUUADBHFEUFP-UHFFFAOYSA-N[3] |

Physical Properties

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water.[4] | General chemical principles |

| pKa | Data not available | |

| XlogP (Predicted) | 1.9[3] | Predicted |

Experimental Protocols

While specific experimental protocols for determining the physical properties of 5-tert-butyl-oxazole-4-carboxylic acid have not been published, standard methodologies can be applied.

3.1. Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small, dry sample of the crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For high-purity crystalline solids, the melting range is typically narrow.

3.2. Determination of Boiling Point

Given that the compound is a solid at room temperature, its boiling point is likely to be determined under reduced pressure to prevent decomposition at high temperatures. The boiling point at a specific pressure can be measured using distillation apparatus, noting the temperature at which the liquid and vapor phases are in equilibrium.

3.3. Determination of Solubility

The solubility of the compound in various solvents (e.g., water, ethanol, DMSO) can be determined by adding a known amount of the solid to a specific volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then measured, often using techniques like UV-Vis spectroscopy or HPLC.

3.4. Determination of pKa

The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa is the pH at which the carboxylic acid is half-neutralized.

Synthetic Workflow

A plausible synthetic route for 5-tert-butyl-oxazole-4-carboxylic acid can be conceptualized based on established methods for oxazole synthesis, such as the Robinson-Gabriel synthesis. The following diagram illustrates a potential experimental workflow.

References

- 1. 5-Tert-butyl-1,3-oxazole-4-carboxylic Acid - CAS:914637-34-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. 914637-34-6|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C8H11NO3) [pubchemlite.lcsb.uni.lu]

- 4. 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid (2490432-82-9) for sale [vulcanchem.com]

Stability and Storage of 5-Tert-butyl-1,3-oxazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Tert-butyl-1,3-oxazole-4-carboxylic acid. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from related structures and outlines best practices for stability testing based on international guidelines.

Overview of Chemical Stability

This compound is a heterocyclic compound with a core structure that can be susceptible to certain degradation pathways. The stability of the oxazole ring is influenced by its substituents. For instance, studies on analogous 5-hydroxyoxazole-4-carboxylic acid derivatives have shown susceptibility to hydrolytic ring-opening and decarboxylation[1][2]. While the tert-butyl group at the 5-position may offer some steric hindrance, the carboxylic acid at the 4-position remains a potential site for degradation.

Potential degradation pathways for oxazole-4-carboxylic acid derivatives include:

-

Hydrolysis: The oxazole ring can be susceptible to cleavage under acidic or basic conditions, leading to the formation of acyclic impurities.

-

Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, particularly at elevated temperatures.

-

Oxidation: The molecule may be sensitive to oxidative stress.

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on general guidelines for similar chemical compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is advisable. | Minimizes the rate of potential thermal degradation, including decarboxylation. |

| Humidity | Store in a tightly sealed container in a dry environment. The use of a desiccator is recommended. | Protects against hydrolytic degradation of the oxazole ring. |

| Light | Store in a light-resistant container, away from direct sunlight and UV sources. | Prevents potential photodegradation. |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidative degradation. |

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A and Q1B and can be adapted for this compound.[3][4][5] A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is necessary to resolve the parent compound from any degradation products.[6][7][8][9]

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Hydrolytic Degradation

| Condition | Reagent | Temperature | Time |

| Acidic | 0.1 M HCl | 60°C | 2, 4, 8, 12, 24 hours |

| Basic | 0.1 M NaOH | Room Temperature | 2, 4, 8, 12, 24 hours |

| Neutral | Purified Water | 60°C | 2, 4, 8, 12, 24 hours |

Protocol:

-

Add a known volume of the stock solution to a volumetric flask.

-

Add the respective stress agent (HCl, NaOH, or water) to achieve the desired concentration.

-

Maintain the solution at the specified temperature for the designated time points.

-

At each time point, withdraw an aliquot, neutralize it if necessary (e.g., acid-stressed samples with NaOH and base-stressed samples with HCl), and dilute with the mobile phase to a suitable concentration for analysis.

Oxidative Degradation

| Reagent | Concentration | Temperature | Time |

| Hydrogen Peroxide | 3% H₂O₂ | Room Temperature | 2, 4, 8, 12, 24 hours |

Protocol:

-

Add a known volume of the stock solution to a volumetric flask.

-

Add hydrogen peroxide to achieve a 3% concentration.

-

Keep the solution at room temperature, protected from light, for the specified time points.

-

At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

Thermal Degradation

| Condition | Temperature | Time |

| Dry Heat | 80°C | 24, 48, 72 hours |

Protocol:

-

Place the solid compound in a thermostatically controlled oven at 80°C.

-

At each time point, withdraw a sample, allow it to cool to room temperature, and prepare a solution of known concentration for analysis.

Photostability Testing

As per ICH Q1B guidelines, photostability testing should be conducted to evaluate the effect of light exposure.[10][11][12][13][14]

| Condition | Illumination | Near UV Energy |

| Light Exposure | Overall illumination of not less than 1.2 million lux hours | Integrated near UV energy of not less than 200 watt hours/square meter |

Protocol:

-

Expose the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible output.

-

A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample to act as a dark control.

-

After the exposure period, analyze the samples and compare them to the dark control to determine the extent of photodegradation.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of stability testing and potential degradation pathways.

Caption: Workflow for Forced Degradation Stability Testing.

Caption: Potential Degradation Pathways for this compound.

Conclusion

References

- 1. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 7. asianpubs.org [asianpubs.org]

- 8. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]

- 12. youtube.com [youtube.com]

- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. q1scientific.com [q1scientific.com]

Solubility Profile of 5-Tert-butyl-1,3-oxazole-4-carboxylic Acid in Organic Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-tert-butyl-1,3-oxazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its utility in the synthesis of novel chemical entities is profoundly influenced by its physicochemical properties, paramount among which is solubility. A compound's solubility dictates critical parameters ranging from reaction kinetics and purification strategies in process chemistry to formulation development and bioavailability in pharmacology. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. Eschewing a simple data sheet, this document, authored from the perspective of a Senior Application Scientist, delves into the molecular characteristics governing solubility, introduces theoretical predictive models like Hansen Solubility Parameters (HSP), and provides detailed, field-proven protocols for accurate solubility measurement.

Introduction: A Molecule of Dichotomous Nature

The solubility behavior of this compound (CAS: 914637-34-6, Molecular Formula: C₈H₁₁NO₃) is a direct consequence of its amphiphilic molecular structure.[1][2] Understanding the interplay of its constituent functional groups is the first principle in predicting its behavior in different solvent environments.

-

Lipophilic Moiety: The tert-butyl group is a bulky, non-polar aliphatic substituent. This group increases the compound's van der Waals interactions and favors solubility in non-polar, aprotic solvents (e.g., hydrocarbons, ethers).

-

Polar Heterocyclic Core: The 1,3-oxazole ring is a polar aromatic system containing both a nitrogen and an oxygen atom. This region of the molecule contributes to dipole-dipole interactions, enhancing solubility in solvents of intermediate polarity.

-

Acidic Polar Group: The carboxylic acid (-COOH) function is the dominant polar feature. It is a potent hydrogen bond donor and acceptor, predisposing the molecule to high solubility in polar, protic solvents such as alcohols.[3] This group also confers acidic properties, making solubility highly dependent on the pH in aqueous or partially aqueous systems.

This structural dichotomy—a greasy tert-butyl tail and a polar, acidic head—means that no single solvent is likely to be universally optimal. Instead, a range of solvents will exhibit varying degrees of affinity, a characteristic that can be exploited in synthesis, purification, and formulation.

Theoretical Framework for Solubility Prediction

While empirical determination is the gold standard, theoretical models provide an invaluable predictive framework for solvent screening, saving time and resources.

Qualitative Analysis: "Like Dissolves Like"

The most fundamental principle is that a solute will dissolve best in a solvent that shares similar intermolecular forces. For this compound, this implies:

-

High Solubility is expected in polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding with the carboxylic acid group.

-

Moderate Solubility is likely in polar aprotic solvents (e.g., acetone, ethyl acetate, DMSO) that can participate in dipole-dipole interactions.

-

Low Solubility is predicted in non-polar solvents (e.g., hexane, toluene) where the primary attractive forces would be with the tert-butyl group, which represents a smaller part of the molecule's overall character compared to the polar functionalities.

As a carboxylic acid, the compound is expected to be largely insoluble in water but will readily dissolve in dilute aqueous bases (e.g., 5% NaOH, 5% NaHCO₃) through an acid-base reaction that forms the highly polar and water-soluble carboxylate salt. This is a crucial property for extractive workups.

Quantitative Prediction: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more refined, semi-quantitative method for predicting solubility by deconstructing the total cohesive energy of a substance into three components.[4]

-

δd (Dispersion): Energy from atomic dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar (δd, δp, δh) parameters are likely to be miscible. While the HSP for this compound is not published, it can be experimentally determined. The first step, however, is to understand the HSP space of potential solvents.

Table 1: Hansen Solubility Parameters for Common Organic Solvents (at 25 °C)

| Solvent | CAS Number | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) |

|---|---|---|---|---|

| Acetone | 67-64-1 | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 75-05-8 | 15.3 | 18.0 | 6.1 |

| 1-Butanol | 71-36-3 | 16.0 | 5.7 | 15.8 |

| Dichloromethane | 75-09-2 | 17.0 | 7.3 | 7.1 |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 18.4 | 16.4 | 10.2 |

| Ethanol | 64-17-5 | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 141-78-6 | 15.8 | 5.3 | 7.2 |

| n-Hexane | 110-54-3 | 14.9 | 0.0 | 0.0 |

| Methanol | 67-56-1 | 14.7 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 109-99-9 | 16.8 | 5.7 | 8.0 |

| Toluene | 108-88-3 | 18.0 | 1.4 | 2.0 |

Data compiled from various sources.[5][6][7][8]

A researcher would experimentally determine the solubility in a broad range of these solvents to calculate the specific HSP sphere for this compound, enabling precise prediction of its solubility in any other solvent or solvent blend.

Experimental Determination: The Isothermal Equilibrium Method

The definitive measure of solubility is the thermodynamic equilibrium solubility, determined by the "shake-flask" or isothermal equilibrium method. This protocol ensures that the solvent is truly saturated with the solute at a given temperature.[9][10]

Causality Behind the Protocol

This method is designed to be a self-validating system. An excess of solid is used to ensure that the dissolution process reaches a true equilibrium with the solid phase, preventing undersaturation.[11] Prolonged agitation at a constant temperature is crucial to overcome kinetic barriers to dissolution and allow the system to reach its lowest energy state (thermodynamic equilibrium).[11] Finally, quantification via a specific analytical method like HPLC ensures that the measurement is accurate and not confounded by impurities or degradation products.[12][13]

Step-by-Step Experimental Protocol

1. Preparation of Materials:

-

Accurately weigh approximately 10-20 mg of this compound into several 4 mL glass vials. The key is to have a clear excess of solid that will remain undissolved.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Prepare a blank solvent vial for each solvent type.

2. Equilibration:

-

Seal the vials tightly with PTFE-lined caps.

-

Place the vials in an orbital shaker or on a vial rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25.0 °C ± 0.5 °C).

-

Agitate the vials for a minimum of 24 hours.

-

Trustworthiness Check: To validate that equilibrium has been reached, analyze samples at sequential time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration plateaus.[9][11]

3. Sampling and Sample Preparation:

-

After the equilibration period, remove the vials from the shaker and let them stand undisturbed for at least 1 hour to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant using a glass syringe.

-

Immediately attach a chemically resistant 0.22 µm syringe filter (e.g., PTFE for organic solvents) and filter the solution into a clean HPLC vial. This step is critical to remove all particulate matter.

-

Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the HPLC calibration curve. Record the dilution factor precisely.

4. Quantification by HPLC-UV:

-

Develop a specific HPLC method for this compound. A typical starting point would be a C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid).

-

Prepare a series of standard solutions of the compound of known concentrations (e.g., from 1 µg/mL to 100 µg/mL) and generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (r²) > 0.999.

-

Inject the diluted sample from step 3 and determine its concentration from the calibration curve.

5. Calculation:

-

Calculate the final solubility using the formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Sources

- 1. PubChemLite - this compound (C8H11NO3) [pubchemlite.lcsb.uni.lu]

- 2. This compound - CAS:914637-34-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. 5-Butyl-1,3-oxazole-4-carboxylic acid|High-Quality RUO [benchchem.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 6. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 7. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 8. researchgate.net [researchgate.net]

- 9. evotec.com [evotec.com]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. improvedpharma.com [improvedpharma.com]

In-Depth Technical Guide: Spectroscopic Data for 5-tert-butyl-oxazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the expected spectroscopic characteristics of 5-tert-butyl-oxazole-4-carboxylic acid. Due to the limited availability of direct experimental data in public literature, this document focuses on predicted spectroscopic values and established experimental protocols for the characterization of similar oxazole derivatives.

Chemical Structure and Properties

-

IUPAC Name: 5-tert-butyl-1,3-oxazole-4-carboxylic acid

-

Molecular Formula: C₈H₁₁NO₃[1]

-

Molecular Weight: 169.18 g/mol

-

Canonical SMILES: CC(C)(C)C1=C(N=CO1)C(=O)O[1]

-

InChI Key: ZCFUUADBHFEUFP-UHFFFAOYSA-N[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-tert-butyl-oxazole-4-carboxylic acid based on typical values for related oxazole and carboxylic acid compounds.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~8.5 | Singlet | 1H | H-2 (oxazole ring) |

| ~1.4 | Singlet | 9H | -C(CH₃)₃ |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.[2][3]

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~165 - 175 | C =O (carboxylic acid) |

| ~155 - 165 | C -5 (oxazole ring) |

| ~140 - 150 | C -2 (oxazole ring) |

| ~130 - 140 | C -4 (oxazole ring) |

| ~30 - 35 | -C (CH₃)₃ |

| ~25 - 30 | -C(C H₃)₃ |

Note: Carboxyl carbon atoms typically absorb in the range of 165 to 185 δ in the ¹³C NMR spectrum.[2]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3300 - 2500 | Broad | O-H | Stretching (Carboxylic acid dimer)[2][4] |

| ~2970 | Medium | C-H | Stretching (tert-butyl) |

| 1725 - 1680 | Strong | C=O | Stretching (Carboxylic acid)[2][4] |

| ~1620 | Medium | C=N | Stretching (Oxazole ring)[3] |

| 1320 - 1210 | Strong | C-O | Stretching[4] |

| 1440 - 1395 | Medium | O-H | Bending[4] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 169 | [M]⁺ (Molecular Ion)[1] |

| 154 | [M - CH₃]⁺ |

| 124 | [M - COOH]⁺ |

| 112 | [M - C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Note: Predicted collision cross-section data for various adducts are available in PubChem.[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 5-tert-butyl-oxazole-4-carboxylic acid.

Synthesis Protocol

A plausible synthetic route for 5-tert-butyl-oxazole-4-carboxylic acid can be adapted from established methods for synthesizing substituted oxazoles, such as the Robinson-Gabriel synthesis or related cyclization reactions.[5][6] A general procedure is outlined below:

-

Starting Materials: A suitable starting material would be an α-acylamino ketone.

-

Cyclization: The α-acylamino ketone undergoes cyclodehydration to form the oxazole ring. This can be achieved using various reagents such as phosphorus pentachloride, thionyl chloride, or Burgess reagent.

-

Hydrolysis: If the carboxylic acid is protected as an ester, a final hydrolysis step is required. This is typically carried out using aqueous acid or base.

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Spectroscopic Analysis Protocols

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[7]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak.

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[7]

-

Data Acquisition: Record a background spectrum and then the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal quality.[7]

-

Data Processing: The instrument software will automatically subtract the background from the sample spectrum.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[7]

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a relevant m/z range (e.g., 50-300). For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide exact mass measurements.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of 5-tert-butyl-oxazole-4-carboxylic acid.

References

- 1. PubChemLite - this compound (C8H11NO3) [pubchemlite.lcsb.uni.lu]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. benchchem.com [benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid (2490432-82-9) for sale [vulcanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Tert-butyl-1,3-oxazole-4-carboxylic acid

Introduction

5-Tert-butyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The oxazole scaffold is a well-recognized privileged structure, appearing in numerous biologically active molecules.[1][2] The substitution pattern of a bulky tert-butyl group at the 5-position and a carboxylic acid at the 4-position imparts specific physicochemical properties that can influence molecular interactions and pharmacokinetic profiles. A comprehensive understanding of the structure and purity of this molecule is paramount for its application in research and development, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for this purpose.[3][4]

Molecular Structure and Numbering

A clear understanding of the molecular structure and a consistent atom numbering system are essential for accurate NMR spectral assignment. The structure of this compound is depicted below, with the standard numbering convention for the oxazole ring.

Caption: Molecular structure and numbering of this compound.

Experimental Protocol: A Validated Approach

The acquisition of high-quality NMR data is fundamental for accurate structural elucidation. The following is a recommended experimental protocol for obtaining the ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Solvent Selection: The choice of solvent is critical, especially for observing the carboxylic acid proton. Deuterated dimethyl sulfoxide (DMSO-d₆) is a highly recommended solvent. Its ability to form hydrogen bonds with the carboxylic acid proton slows down the chemical exchange rate, often allowing for the observation of this otherwise broad or absent signal.[5] In contrast, deuterated chloroform (CDCl₃) may lead to a broader signal, and protic solvents like D₂O will result in the exchange of the acidic proton with deuterium, rendering it invisible in the ¹H NMR spectrum.[6][7]

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is generally sufficient for obtaining good quality spectra on a modern NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm.[3]

2. NMR Instrument Parameters:

The following parameters are suggested for a 400 MHz NMR spectrometer. These should be adjusted as necessary based on the specific instrument and sample concentration.[8]

| Parameter | ¹H NMR | ¹³C NMR |

| Operating Frequency | 400 MHz | 100 MHz |

| Pulse Program | Standard single pulse | Proton-decoupled single pulse |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay | 1-5 seconds | 2-5 seconds |

| Spectral Width | 16 ppm | 250 ppm |

| Number of Scans | 16-64 | 1024-4096 |

| Temperature | 298 K | 298 K |

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~13.0 - 13.5 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet in this region in DMSO-d₆ due to hydrogen bonding.[5][9] |

| ~8.5 - 8.8 | Singlet | 1H | H-2 | The proton at the C-2 position of the oxazole ring is expected to be in a relatively electron-deficient environment, leading to a downfield chemical shift.[10][11] |

| ~1.4 - 1.6 | Singlet | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the aliphatic region.[12] |

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound in DMSO-d₆ is detailed in the following table.

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~162 - 165 | C OOH | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[13][14] |

| ~160 - 163 | C-5 | The C-5 carbon, being adjacent to the nitrogen and substituted with the electron-donating tert-butyl group, is expected to be significantly downfield. |

| ~150 - 153 | C-2 | The C-2 carbon of the oxazole ring is typically found in this region, influenced by the adjacent oxygen and nitrogen atoms.[10][15] |

| ~138 - 142 | C-4 | The C-4 carbon, attached to the electron-withdrawing carboxylic acid group, will be deshielded and appear in this range. |

| ~32 - 35 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~28 - 30 | C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[12] |

Spectral Interpretation and Discussion

The predicted NMR spectra are based on the fundamental principles of chemical shifts, which are influenced by the electronic environment of each nucleus.

-

¹H NMR Spectrum: The most downfield signal is anticipated to be the carboxylic acid proton . Its broadness is a result of chemical exchange and hydrogen bonding.[5] The singlet for the H-2 proton of the oxazole ring is a key diagnostic peak. Its exact position will be influenced by the combined electronic effects of the tert-butyl and carboxylic acid groups. The tert-butyl protons will give rise to a prominent singlet integrating to nine protons, a characteristic feature for this group.[12]

-

¹³C NMR Spectrum: The carbonyl carbon of the carboxylic acid will be the most deshielded carbon in the spectrum.[13] The carbons of the oxazole ring (C-2, C-4, and C-5) are all expected to resonate in the aromatic/heteroaromatic region (typically >130 ppm). Their precise chemical shifts are determined by the complex interplay of inductive and resonance effects from the substituents and the heteroatoms within the ring. The quaternary carbon of the tert-butyl group will likely be a weak signal, a common characteristic for non-protonated carbons.[13] The three methyl carbons of the tert-butyl group will appear as a single, more intense signal in the aliphatic region.

Visualizing the NMR Assignments

The following diagram illustrates the correlation between the molecular structure and the predicted NMR signals.

Caption: Correlation of molecular structure with predicted ¹H and ¹³C NMR signals.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The provided data tables, spectral interpretations, and experimental protocols are grounded in established NMR principles and data from analogous compounds. This guide is intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, aiding in the rapid and accurate structural verification of this important heterocyclic compound. For definitive structural confirmation, it is always recommended to acquire and interpret experimental 2D NMR data, such as COSY, HSQC, and HMBC, to establish connectivity.

References

-

Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. (n.d.). Retrieved from [Link]

-

KnowItAll NMR Spectral Library Collection. (n.d.). Wiley Science Solutions. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. (2025). Analyst. Royal Society of Chemistry. DOI:10.1039/D5AN00240K. Retrieved from [Link]

-

Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent? (2017). ResearchGate. Retrieved from [Link]

-

Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum? (2024). ResearchGate. Retrieved from [Link]

-

NMR Spectroscopy and Databases for the Identification of Metabolites. (2022). Retrieved from [Link]

-

NMR - Interpretation. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (n.d.). Retrieved from [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Retrieved from [Link]

-

Sigma-Aldrich Library of NMR Spectra. (n.d.). Wiley Science Solutions. Retrieved from [Link]

-

5.5: The Basis for Differences in Chemical Shift. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

-

The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021). ACD/Labs. Retrieved from [Link]

-

Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

-

3 - Supporting Information. (n.d.). Retrieved from [Link]

-

t-Butyl group towers over other 1H resonances. (n.d.). ACD/Labs. Retrieved from [Link]

-

Methyl and t-butyl group reorientation in planar aromatic solids: Low-frequency nuclear magnetic resonance relaxometry and. (2003). The Journal of Chemical Physics. Retrieved from [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). Retrieved from [Link]

-

Why do carboxylic acid esters have larger NMR chemical shift than carbonates? (2025). ResearchGate. Retrieved from [Link]

-

¹H, ¹³C and ¹⁵N NMR chemical shifts of 3-substituted... (n.d.). ResearchGate. Retrieved from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

¹H NMR and ¹³C NMR shifts of all compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. anuchem.weebly.com [anuchem.weebly.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jchps.com [jchps.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods - Analyst (RSC Publishing) DOI:10.1039/D5AN00240K [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. acdlabs.com [acdlabs.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. DSpace [dr.lib.iastate.edu]

In-Depth Mass Spectrometry Analysis of 5-Tert-butyl-1,3-oxazole-4-carboxylic Acid

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Tert-butyl-1,3-oxazole-4-carboxylic acid (C₈H₁₁NO₃, Molecular Weight: 169.18 g/mol ). This document outlines a detailed experimental protocol, predicted fragmentation patterns, and quantitative data to aid in the characterization and analysis of this compound, which serves as a valuable building block in medicinal chemistry and drug discovery.

Introduction

This compound is a heterocyclic compound incorporating an oxazole ring, a tert-butyl group, and a carboxylic acid moiety. Oxazole derivatives are recognized as privileged structures in drug discovery, exhibiting a wide range of biological activities. A thorough understanding of the mass spectrometric behavior of this molecule is crucial for its identification, purity assessment, and metabolic studies. This guide details the expected outcomes of mass spectrometry analysis, providing a foundational reference for researchers.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A detailed methodology for the mass spectrometric analysis of this compound is presented below. This protocol is based on standard procedures for the analysis of small organic molecules.

Objective: To determine the accurate mass of the molecular ion and to elucidate the fragmentation pattern of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of approximately 10 µg/mL with the mobile phase.

-

Filter the final solution through a 0.22 µm syringe filter before introduction to the mass spectrometer.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), both positive and negative ion modes should be evaluated. Negative ion mode is often suitable for carboxylic acids due to the formation of the [M-H]⁻ ion.

-

Capillary Voltage: 3.0 - 4.0 kV

-

Cone Voltage: 20 - 40 V

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 350 - 450 °C

-

Desolvation Gas Flow (N₂): 600 - 800 L/hr

-

Mass Range: m/z 50 - 500

-

Acquisition Mode: Full scan for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis. For MS/MS, collision-induced dissociation (CID) with argon is typically used, with collision energy ramped (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Predicted Mass Spectrometry Data

The following table summarizes the predicted quantitative data for the mass spectrometry analysis of this compound.

| Ion Description | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) | Fragmentation Pathway |

| Molecular Ion | 170.0757 ([M+H]⁺) | 168.0615 ([M-H]⁻) | - |

| Loss of H₂O | 152.0652 | - | Decarboxylation and rearrangement |

| Loss of CO₂ | 126.0964 | 124.0822 | Decarboxylation |

| Loss of C₄H₉ (tert-butyl) | 114.0237 | 112.0094 | Cleavage of the tert-butyl group |

| Loss of COOH | - | 124.0822 | Loss of the carboxylic acid group |

| [C₄H₉]⁺ | 57.0704 | - | tert-butyl cation |

Fragmentation Pathway and Visualization

The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways, primarily involving the loss of the carboxylic acid group, the tert-butyl group, and rearrangements of the oxazole ring.

A proposed fragmentation pathway is illustrated in the diagram below.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The provided experimental protocol, predicted data, and fragmentation pathway offer valuable insights for researchers and professionals in drug development. The successful application of these methods will facilitate the accurate identification and characterization of this and related compounds, supporting advancements in medicinal chemistry.

A Technical Guide to the Biological Activity of Substituted Oxazole Carboxylic Acids

Foreword for the Modern Researcher

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, represents a cornerstone in medicinal chemistry. Its unique electronic properties and structural rigidity make it a "privileged scaffold"—a molecular framework that can bind to a wide range of biological targets with high affinity.[1][2][3] From the anti-inflammatory drug Oxaprozin to the tyrosine kinase inhibitor Mubritinib, oxazole derivatives have demonstrated significant clinical success.[4][5] This guide moves beyond a simple literature review to provide an in-depth, practical resource for researchers, scientists, and drug development professionals. We will dissect the synthesis, mechanisms of action, and structure-activity relationships (SAR) of a particularly promising subclass: substituted oxazole carboxylic acids. Our focus is on the causality behind experimental design and the validation of protocols, empowering you to accelerate your own research and development efforts.

The Synthetic Foundation: Accessing the Oxazole Carboxylic Acid Core

The biological evaluation of any compound series is predicated on its efficient and versatile synthesis. Carboxylic acids are highly desirable starting materials due to their stability, commercial availability, and versatility.[6] While numerous methods exist for oxazole synthesis, modern approaches increasingly focus on direct transformations from readily available precursors.

A highly efficient contemporary method involves the in-situ activation of a carboxylic acid with a triflylpyridinium reagent. This is followed by trapping with an isocyanoacetate, which proceeds through an acylpyridinium salt intermediate. This approach demonstrates broad substrate scope and good functional group tolerance, making it a powerful tool for generating diverse compound libraries.[6]

Generalized Synthetic Workflow

The following diagram illustrates a plausible mechanism for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids, a key strategy for accessing the target compounds.[6]

Caption: Plausible reaction mechanism for oxazole synthesis.[6]

Antimicrobial Activity: A Scaffold for New Antibacterials and Antifungals

The rise of multi-drug resistant pathogens necessitates the discovery of novel antimicrobial agents.[7] Oxazole derivatives have consistently shown promise in this area, with their activity being highly dependent on the substitution pattern around the core ring.[4][8]

The mechanism of action is often attributed to the disruption of critical cellular processes, such as the inhibition of bacterial cell wall synthesis, interference with membrane integrity, or the interruption of nucleic acid and protein synthesis.[9]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of substituted oxazoles is finely tuned by the nature and position of their substituents. For instance, studies have shown that specific halogenated phenyl groups at the 2-position and small alkyl groups at the 5-position can confer significant activity.

| Compound ID | 2-Position Substituent | 5-Position Substituent | 4-Position Substituent | Notable Activity | Reference |

| 110 | 3,5-Dichlorophenyl | Ethyl | Carboxylic Acid | High Activity | [4][5] |

| 111 | 3,5-Dichlorophenyl | 2,2,2-Trifluoroethyl | Carboxylic Acid | High Activity | [4][5] |

| 21b | (Varies) | (Varies) | Carboxylic Acid derivative | Most active in series against bacterial/fungal strains | [4] |

| Cmpd 11/12 | Benzo[d]oxazole core | (Varies) | (Varies) | Antifungal activity superior to 5-fluorocytosine | [4] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is a self-validating system for determining the lowest concentration of a compound that inhibits visible microbial growth.

Rationale: The broth microdilution method is a gold standard for antimicrobial susceptibility testing. It provides a quantitative MIC value, which is essential for comparing the potency of different compounds and for guiding further development. Using a 96-well plate format allows for high-throughput screening of multiple compounds and concentrations simultaneously.

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: Dissolve the test oxazole derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well, including positive (no compound) and negative (no microbes) controls.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed. A viability indicator like resazurin can be added to aid in visualization.

Workflow for Antimicrobial Screening

Caption: High-level workflow for antimicrobial drug discovery.

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Chronic inflammation is a key factor in numerous diseases, including arthritis, inflammatory bowel disease, and cancer.[10] Substituted oxazoles have emerged as potent anti-inflammatory agents, often acting through the inhibition of key enzymes in the inflammatory cascade.[1][10]

A primary mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are lipid mediators that drive inflammation and pain.[1][10] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2, selective COX-2 inhibitors can reduce inflammation with fewer gastrointestinal side effects.[11] Many oxazole derivatives also modulate the Nuclear Factor kappa B (NF-κB) signaling pathway, a central regulator of pro-inflammatory gene transcription.[10]

The NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB pathway and highlights the inhibitory action of oxazole derivatives.

Caption: Inhibition of the canonical NF-κB inflammatory pathway by oxazoles.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating acute anti-inflammatory activity.

Rationale: The injection of carrageenan, a phlogistic agent, induces a reproducible inflammatory response characterized by edema (swelling). By measuring the change in paw volume over time, we can quantitatively assess the ability of a test compound to suppress this acute inflammation. Indomethacin or another known NSAID is used as a positive control to validate the assay's responsiveness.[1][12]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.

-

Grouping and Dosing: Divide animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups (various doses of oxazole compounds). Administer compounds orally or intraperitoneally 1 hour before carrageenan injection.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

-

Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume. Calculate the percentage of inhibition of inflammation using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Quantitative Data on Anti-inflammatory Activity

| Compound ID | Dose (µg/mL or mg/kg) | Assay Type | % Inhibition | Reference |

| Ox-6f | 200 µg/mL | In vitro (protein denaturation) | 74.16% | [13] |

| Ox-6f | 10 mg/kg | In vivo (carrageenan paw edema) | 79.83% | [13] |

| N-A | (Not specified) | In vivo (carrageenan paw edema) | Most effective in series | [1] |

| Ibuprofen (Std.) | 200 µg/mL | In vitro (protein denaturation) | 84.31% | [13] |

Anticancer Activity: Targeting Malignant Cell Proliferation

The oxazole scaffold is a prominent feature in many anticancer agents, demonstrating activity against a wide range of cancer types including breast, lung, and colon tumors.[14][15] Their efficacy stems from the ability to interact with multiple targets crucial for cancer cell survival and proliferation.[9][16]

Key mechanisms of action include:

-

Kinase Inhibition: Many oxazole derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) like VEGFR-2 and c-Met, which are critical for tumor angiogenesis and metastasis.[9]

-

STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is overactive in many cancers. Certain oxazoles can inhibit this pathway, blocking the expression of genes involved in proliferation and survival.[9][16]

-

Tubulin Polymerization Inhibition: By binding to tubulin, oxazoles can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis (programmed cell death).[9][16]

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Rationale: This assay is a foundational experiment in anticancer drug screening. It relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of an IC50 value (the concentration of a drug that inhibits cell growth by 50%).

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the oxazole carboxylic acid derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Quantitative Data on Anticancer Activity

| Compound Class/ID | Cancer Cell Line | IC50 Value | Mechanism of Action | Reference |

| Diphenyloxazole | Breast, Colon | 65% inhibition (conc. not specified) | Not specified | [17] |

| Oxazotril | Breast, Colon | 78% inhibition (conc. not specified) | Not specified | [17] |

| Heteroxylenol | Breast, Colon | 72% inhibition (conc. not specified) | Not specified | [17] |

| 2-furyl-1,3-oxazole | 60-cell line panel | (Varies) | Not specified | [18] |

Conclusion and Future Perspectives

Substituted oxazole carboxylic acids represent a highly versatile and potent class of molecules with a broad spectrum of biological activities. Their synthetic tractability allows for the creation of large, diverse libraries amenable to high-throughput screening. The evidence clearly demonstrates their potential as leads for developing novel therapeutics in oncology, infectious diseases, and inflammatory disorders.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. A deeper investigation into their precise molecular targets and off-target effects using techniques like proteomics and molecular docking will be crucial for advancing these promising scaffolds from the laboratory to the clinic. The integration of computational chemistry for rational design, coupled with the robust experimental protocols outlined in this guide, will undoubtedly accelerate the discovery of the next generation of oxazole-based drugs.

References

- Patel, D. P., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.

- Kakkar, S., & Narasimhan, B. (2019).

- Alves, M., et al. (2023).

- Garg, A. K., et al. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.

- Unknown Author. (2023). Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications.

- Unknown Author. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.

- Ionescu, D., et al. (2023). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. MDPI.

- Khan, I., et al. (2023).

- Sheeja Rekha A G, et al. (2022).

- Jabeen, M., et al. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed.

- Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.

- Kakkar, S., & Narasimhan, B. (2019).

- Unknown Author. (2025). The Diverse Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

- Unknown Author. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.

- Swellmeen, L. (2016).

- Unknown Author. (2024).

- Unknown Author. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. PubMed.

- Unknown Author. (2023). DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. ijrpr.

- Unknown Author. (2023). 1,3-Oxazoles as Anticancer Compounds. ChemistryViews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. ijmpr.in [ijmpr.in]

- 4. d-nb.info [d-nb.info]

- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. iajps.com [iajps.com]

- 9. benchchem.com [benchchem.com]

- 10. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies | MDPI [mdpi.com]

- 11. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jddtonline.info [jddtonline.info]

- 13. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijrpr.com [ijrpr.com]

- 16. benthamscience.com [benthamscience.com]

- 17. museonaturalistico.it [museonaturalistico.it]

- 18. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]

The Oxazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered aromatic heterocycle, oxazole, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and presence in a wide array of biologically active compounds.[1] Its unique electronic and structural features enable diverse, fine-tuned interactions with a multitude of biological targets, making it a cornerstone in the design of novel therapeutics.[1][2] This technical guide provides a comprehensive exploration of the oxazole core, delving into its synthesis, multifaceted pharmacological activities, and the molecular mechanisms that underpin its therapeutic efficacy.

The Chemical Biology of the Oxazole Ring: A Foundation for Drug Design

The oxazole nucleus, containing one oxygen and one nitrogen atom separated by a carbon, is an electron-rich aromatic system. This inherent electronic character, coupled with its planarity, allows the oxazole ring to engage in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are crucial for binding to biological macromolecules like enzymes and receptors.[2][3][4] Furthermore, the three substitution points on the oxazole ring (C2, C4, and C5) provide ample opportunities for synthetic chemists to modulate the steric and electronic properties of the molecule, thereby optimizing its pharmacokinetic and pharmacodynamic profile.

The oxazole moiety is not only a synthetic marvel but is also found in numerous natural products, many of which exhibit potent biological activities. This has inspired the development of a vast library of synthetic oxazole-containing compounds, several of which have received FDA approval and are now in clinical use.[1][5]

Synthetic Strategies for Accessing the Oxazole Core

The construction of the oxazole ring is a well-established area of organic synthesis, with several named reactions providing reliable and versatile routes to a diverse range of substituted oxazoles.

Robinson-Gabriel Synthesis

One of the most classical and widely used methods for the synthesis of 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis. This reaction involves the cyclization and dehydration of a 2-acylamino-ketone, typically promoted by a strong acid such as sulfuric acid or polyphosphoric acid.[3][6]

Experimental Protocol: Classic Robinson-Gabriel Synthesis [7]

-

Preparation: To a solution of the 2-acylamino-ketone (1.0 equivalent) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture and pour it into ice water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is another powerful method for the synthesis of oxazoles, particularly 5-substituted and 4,5-disubstituted derivatives. This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form the oxazole ring.[5][8]

Experimental Protocol: Van Leusen Oxazole Synthesis [5][8]

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).

-

Reaction: Add methanol (10 mL) to the flask. Heat the reaction mixture to reflux and stir for 4-5 hours. Monitor the reaction progress by TLC.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel.

A diagram illustrating the general workflow for the Van Leusen synthesis is provided below.

Caption: General workflow for the Van Leusen oxazole synthesis.

Pharmacological Landscape of Oxazole Derivatives

The versatility of the oxazole scaffold is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives. This section will highlight some of the key therapeutic areas where oxazole-containing compounds have made a significant impact.

Anti-inflammatory Activity

A prominent example of an oxazole-containing drug is Oxaprozin , a nonsteroidal anti-inflammatory drug (NSAID) used to treat osteoarthritis and rheumatoid arthritis.[2][9]

Mechanism of Action: COX Inhibition

Oxaprozin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][9] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX activity, Oxaprozin reduces the production of these pro-inflammatory molecules.[2]

The signaling pathway for COX inhibition by Oxaprozin is depicted below.

Caption: Mechanism of action of Oxaprozin via COX inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay [10][11]

-

Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions, including the COX-2 enzyme, heme, and arachidonic acid substrate. Prepare a series of dilutions of the test oxazole compound.

-

Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the diluted test compound or vehicle control.

-

Enzyme Addition and Incubation: Add the diluted COX-2 enzyme to all wells except the background control. Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells. Incubate for a precise time (e.g., 2 minutes) at 37°C.

-

Reaction Termination and Detection: Stop the reaction by adding a stopping reagent (e.g., stannous chloride). The product formation is then measured using a colorimetric or fluorometric method, and the percentage of inhibition is calculated relative to the vehicle control.

Anticancer Activity

The oxazole scaffold is a prominent feature in a number of potent anticancer agents that target various aspects of cancer cell biology.

Mubritinib: A Mitochondrial Complex I Inhibitor

Mubritinib, initially developed as a tyrosine kinase inhibitor, has been shown to exert potent anticancer effects by targeting the mitochondrial electron transport chain (ETC) complex I.[12][13] This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately inducing apoptosis in cancer cells.[4][14]

The proposed mechanism of action for Mubritinib is illustrated in the following diagram.

Caption: Mubritinib's mechanism of action via inhibition of mitochondrial complex I.

Oxazole-based Tubulin Polymerization Inhibitors

Several oxazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[15][16] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17][18]

Experimental Protocol: MTT Assay for Cytotoxicity [19]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the oxazole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The following table summarizes the anticancer activity of representative oxazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | 0.52 | [20] |

| Compound B | A549 (Lung) | 1.25 | [20] |

| Compound C | Colo-205 (Colon) | 0.89 | [20] |

| 1,3-Oxazole Sulfonamide 16 | Leukemia (Mean GI50) | 0.0488 | [15] |

Antidiabetic Activity

Aleglitazar: A Dual PPARα/γ Agonist

Aleglitazar is an oxazole-containing compound that acts as a dual agonist for the peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ.[21][22] PPARγ activation improves insulin sensitivity and glucose metabolism, while PPARα activation regulates lipid metabolism.[22] By targeting both receptors, Aleglitazar offers a comprehensive approach to managing type 2 diabetes.[23]

The dual activation of PPARα and PPARγ by Aleglitazar is illustrated below.

Caption: Aleglitazar's dual agonism on PPARα and PPARγ.

The Oxazole Scaffold as a Bioisostere

In addition to its intrinsic biological activities, the oxazole ring is frequently employed as a bioisostere in drug design. A bioisostere is a chemical substituent or group that can be interchanged with another to create a new compound with similar biological properties. The oxazole ring is often used as a bioisostere for amide and ester functionalities due to its similar size, shape, and electronic properties, but with improved metabolic stability.[24] This strategy has been successfully used to enhance the pharmacokinetic profiles of drug candidates.

Conclusion and Future Perspectives

The oxazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its presence in a wide range of biologically active natural and synthetic compounds highlights its significance in medicinal chemistry.[1] The diverse pharmacological activities, including potent anticancer, anti-inflammatory, and antidiabetic effects, coupled with well-elucidated mechanisms of action, provide a strong foundation for the rational design of new and improved oxazole-based drugs. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse oxazole libraries, as well as the exploration of new biological targets for this privileged scaffold. The continued investigation of oxazole-containing compounds holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

-

Joshi, S., Mehra, M., Singh, R., & Kakar, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

-

Van Leusen Reaction. NROChemistry. [Link]

-

Goel, N., Mudgil, S., Kasnia, R., Demiwal, S., & Nehra, B. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme. [Link]

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). PubMed. [Link]

-

Sharanek, A., et al. (2020). Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism. PLoS Pathogens, 16(11), e1009082. [Link]

-

What is Oxaprozin used for? (2024). Patsnap Synapse. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

Aleglitazar, a new, potent, and balanced dual PPARalpha/gamma agonist for the treatment of type II diabetes. (2009). PubMed. [Link]

-

Liu, Y., et al. (2022). Mubritinib enhanced the inhibiting function of cisplatin in lung cancer by interfering with mitochondrial function. Cancer Medicine, 11(8), 2037-2051. [Link]

-

What is the mechanism of Oxaprozin? (2024). Patsnap Synapse. [Link]

-

OXAPROZIN. DailyMed. [Link]

-

Robinson–Gabriel synthesis. Wikipedia. [Link]

-

Keni, S., et al. (2008). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 73(18), 7363-7365. [Link]

-

Al-dujaili, L. J., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 586-593. [Link]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]

- CN102552464B - Oxaprozin and preparation technology thereof.

-

Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. National Institutes of Health. [Link]

-

Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry, 12(4), 5451-5464. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

-

Van Leusen Reaction. YouTube. [Link]

-

Oxaprozin: sinteza, SAR studija, fizičko–hemijska svojstva i farmakologija. SciSpace. [Link]

-

Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines. (2006). PubMed. [Link]

-